2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(furan-2-ylmethyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, an ethoxyaniline moiety, and a furan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-ethoxyaniline: This can be achieved by the ethylation of aniline using ethyl bromide in the presence of a base such as sodium hydroxide.
Formation of benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by the sulfonation of benzene using chlorosulfonic acid.
Synthesis of N-(benzenesulfonyl)-4-ethoxyaniline: This intermediate is formed by reacting 4-ethoxyaniline with benzenesulfonyl chloride in the presence of a base like pyridine.
Formation of furan-2-ylmethylamine: This can be synthesized by the reduction of furan-2-carboxaldehyde using a reducing agent such as sodium borohydride.
Final coupling reaction: The final step involves the coupling of N-(benzenesulfonyl)-4-ethoxyaniline with furan-2-ylmethylamine in the presence of acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(furan-2-ylmethyl)acetamide
- 2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-2-27-18-12-10-17(11-13-18)23(29(25,26)20-8-4-3-5-9-20)16-21(24)22-15-19-7-6-14-28-19/h3-14H,2,15-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDQGTKAPSZYEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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